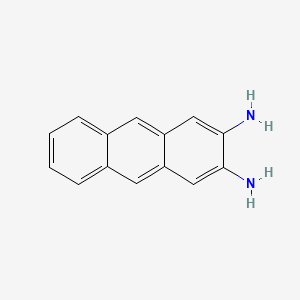

anthracene-2,3-diamine

Description

Properties

IUPAC Name |

anthracene-2,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16/h1-8H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVNBLGKFSZZFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anthracene-2,3-diamine typically involves the nitration of anthracene followed by reduction. One common method is the nitration of anthracene to form 2,3-dinitroanthracene, which is then reduced to this compound using reducing agents such as tin and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Anthracene-2,3-diamine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form more hydrogenated derivatives.

Substitution: Electrophilic substitution reactions can occur at the anthracene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as tin and hydrochloric acid or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens, sulfonic acids, and nitrating agents are commonly used.

Major Products

The major products formed from these reactions include nitrosoanthracene, nitroanthracene, and various substituted anthracene derivatives .

Scientific Research Applications

Anthracene-2,3-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a fluorescent probe for biological imaging.

Industry: Utilized in the production of dyes, pigments, and organic semiconductors

Mechanism of Action

The mechanism of action of anthracene-2,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with biological macromolecules, affecting their function. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes .

Comparison with Similar Compounds

Table 1: Structural and Optical Comparison of Anthracene Diamine Isomers

| Property | This compound | Anthracene-2,6-diamine |

|---|---|---|

| Absorption λₐᵦₛ (nm) | 390 | 365 |

| Fluorescence λₑₘ (nm) | 450 | 420 |

| Crystallographic Planarity | Near-planar | Non-planar (0.15–0.30 Å deviation) |

| Bioremediation Relevance | Not reported | Confirmed interaction with manganese peroxidase |

Ethynyl-Substituted Derivatives

Functionalization with triisopropylsilyl (TIPS) ethynyl groups significantly alters properties:

- 1,4-Bis((triisopropylsilyl)ethynyl)this compound : This derivative exhibits enhanced solubility in organic solvents (e.g., hexane/DCM) and red-shifted emission (λₑₘ = 480 nm) due to extended π-conjugation from ethynyl groups. It serves as a precursor for azaacene bisimides, used in organic semiconductors .

- Synthesis : Palladium-catalyzed coupling with cesium carbonate yields 59% of the bisimide product, demonstrating efficient scalability .

Table 2: Ethynyl-Substituted Derivatives vs. Parent Compound

| Property | This compound | TIPS-Ethynyl Derivative |

|---|---|---|

| Solubility | Low in non-polar solvents | High in hexane/DCM |

| Emission λₑₘ (nm) | 450 | 480 |

| Application | Basic building block | Organic semiconductors |

Naphthalene-Based Analogues

Naphthalene-2,3-diamine, a smaller polycyclic diamine, diverges in applications:

- Anticancer Activity: Benzo[g]quinoxaline derivatives synthesized from naphthalene-2,3-diamine show submicromolar cytotoxicity against MCF-7 breast cancer cells via Bax activation and Bcl2 downregulation .

- Electronic Properties : Reduced conjugation (vs. anthracene derivatives) results in a blue-shifted absorption spectrum (λₐᵦₛ = 340 nm) .

Bis(di-p-anisylamine) Anthracene Derivatives

Complex derivatives like 2,6-bis(di-p-anisylamine)anthracene () highlight the impact of electron-donating substituents:

- Electrochemical Behavior: Oxidation potentials are lowered (−0.5 V vs. −0.8 V for this compound) due to electron-rich anisyl groups.

- Electronic Coupling : Strong amine-amine coupling in the 2,6-isomer enables applications in charge-transfer materials .

Biological Activity

Anthracene-2,3-diamine (CAS No. 5227-67-8) is an organic compound characterized by its unique structure, which includes two amino groups positioned at the 2 and 3 carbon atoms of the anthracene backbone. This configuration significantly influences its chemical reactivity and biological activity. Research has highlighted its potential applications in various fields, particularly in biology and medicine, where it exhibits notable biological activities, including antimicrobial and anticancer properties.

The chemical structure of this compound allows for interactions with biological macromolecules. The amino groups can form hydrogen bonds, which are crucial for binding to proteins and nucleic acids. Its planar structure enables intercalation into DNA, potentially disrupting replication and transcription processes. This mechanism is essential for its anticancer activity, as it can inhibit cell proliferation by interfering with the genetic material of rapidly dividing cancer cells.

Antimicrobial Activity

Several studies have demonstrated that anthracene derivatives possess antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The anticancer properties of this compound have been a focal point in research. Its ability to intercalate into DNA has been linked to its cytotoxic effects on cancer cells. In vitro studies indicate that anthracene derivatives can induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage .

Table 1: Summary of Biological Activities of this compound

Research Example: Anticancer Mechanism

A study investigated the interaction of this compound with calf thymus DNA (CT DNA). The results showed that the compound binds to DNA with high affinity, leading to significant changes in DNA viscosity and fluorescence quenching. These findings suggest that the compound's intercalation into DNA could be a primary mechanism behind its cytotoxic effects on cancer cells .

Applications in Drug Development

Due to its promising biological activities, this compound is being explored in drug development. It serves as a scaffold for synthesizing novel compounds with enhanced therapeutic efficacy against microbial infections and cancers. The modification of its structure can lead to derivatives with improved pharmacological profiles .

Q & A

Q. What are the established synthetic routes for anthracene-2,3-diamine, and how can purity and yield be optimized?

this compound can be synthesized via sequential oxidation and reduction steps. For example, anthracene-2,3-dicarboxylic acid is first prepared by oxidizing 2,3-dimethylanthracene with sodium dichromate (yielding 87–93% for analogous naphthalene derivatives), followed by borane-THF reduction to produce the diamine precursor. Purification via recrystallization or column chromatography is critical to achieving high purity (>95%). Yield optimization requires strict control of reaction stoichiometry and temperature, as well as inert atmosphere conditions to prevent oxidation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound derivatives?

- NMR and Mass Spectrometry : Confirm molecular structure and purity. For chiral derivatives, Marfey’s analysis using anthracene-2,3-dicarboximido derivatives enables absolute configuration determination via chiral-phase HPLC .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. They provide precise bond-length and angle data, essential for verifying stereochemistry in complex derivatives .

- UV-Vis and Fluorescence Spectroscopy : Monitor electronic transitions and quantum yields, particularly for photophysically active derivatives .

Advanced Research Questions

Q. How do structural modifications of the diamine bridge in this compound-based Schiff bases influence electronic properties?

Substituting the diamine bridge (e.g., with electron-donating or -withdrawing groups) directly tunes HOMO and LUMO levels. For instance, π-extended systems (e.g., phenazine or naphthalene bridges) lower the LUMO energy, narrowing the bandgap and shifting absorption/emission spectra into the visible range (300–700 nm). DFT calculations validate these trends, showing that diamine bridges primarily affect LUMO levels, while substituents modulate HOMO levels. Such tuning is critical for designing optoelectronic materials .

Q. What strategies address contradictory data in the synthesis and characterization of this compound complexes?

- Replication with Varied Methods : If crystallographic data conflicts with spectroscopic results (e.g., unexpected tautomerism), repeat synthesis using alternative solvents or catalysts.

- Cross-Validation : Combine multiple techniques (e.g., X-ray diffraction with solid-state NMR) to resolve ambiguities in molecular packing or hydrogen bonding.

- Methodological Rigor : Ensure sampling consistency and validate instruments with reference standards. emphasizes that generalizing from narrow studies risks errors; broad-based surveys and robust statistical analysis mitigate this .

Q. How can computational modeling enhance the design of this compound derivatives for targeted applications?

Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps, charge-transfer efficiency) and guides synthetic prioritization. For example, DFT simulations in correlated substituent effects with fluorescence quantum yields (up to 0.83 in solution), enabling rational design of high-performance luminescent materials. Hybrid approaches integrating DFT with machine learning further accelerate discovery by screening substituent libraries .

Methodological Considerations

Q. What are the challenges in functionalizing the 2,3-positions of anthracene, and how can they be overcome?

The 2,3-positions are less reactive than the central 9,10-positions due to steric and electronic factors. Strategies include:

- Directed Metalation : Use directing groups (e.g., amides) to stabilize intermediates during halogenation or cross-coupling.

- Protecting Groups : Temporarily block reactive sites (e.g., 9,10-positions) during synthesis.

- High-Pressure Conditions : Enhance reaction kinetics for sluggish transformations, as demonstrated in tetrabromoanthracene synthesis .

Q. How does solvent choice impact the reactivity of this compound in condensation reactions?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates in Schiff base formation, improving reaction rates. Protic solvents (e.g., ethanol) may hinder condensation due to hydrogen bonding with amine groups. Solvent-free conditions under microwave irradiation offer an alternative for rapid, high-yield syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.